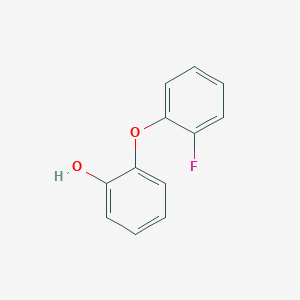

2-(2-Fluorophenoxy)phenol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-fluorophenoxy)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9FO2/c13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)14/h1-8,14H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULFVFOMZJIBKKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)O)OC2=CC=CC=C2F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualizing 2 2 Fluorophenoxy Phenol Within Phenoxy Substituted Aromatic Compounds

Phenoxy-substituted aromatic compounds are a class of molecules characterized by a phenoxy group (-O-C6H5) attached to an aromatic ring system. This structural motif is found in a wide array of organic compounds, and their properties can be finely tuned by the nature and position of substituents on either aromatic ring. These compounds are often synthesized through nucleophilic aromatic substitution reactions, where a phenoxide reacts with an activated aromatic halide. acs.orgacs.org

The introduction of a phenoxy group can significantly alter the physical and chemical properties of the parent aromatic compound. These alterations include changes in solubility, melting point, and boiling point. Furthermore, the ether linkage introduces a degree of conformational flexibility, while the electronic interplay between the two aromatic rings can influence reactivity in processes such as electrophilic aromatic substitution.

Within this class, 2-(2-Fluorophenoxy)phenol is a specific example where one of the phenyl rings bears a hydroxyl group and the other a fluorine atom in the ortho position. This particular substitution pattern creates a unique electronic and steric environment around the ether linkage, which can influence its interactions and reactivity. The study of such compounds contributes to a deeper understanding of structure-property relationships within the broader family of phenoxy-substituted aromatics.

Elucidation of Reaction Mechanisms in Fluorophenoxy Systems

Mechanistic Insights into Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a primary pathway for the synthesis of diaryl ethers, including 2-(2-Fluorophenoxy)phenol. The reaction involves the replacement of a leaving group, typically a halide, on an aromatic ring by a nucleophile. For this reaction to proceed, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.

The generally accepted mechanism for SNAr is a two-step addition-elimination process. rsc.orgacs.org

Nucleophilic Attack and Formation of a Meisenheimer Complex : The nucleophile (in this case, a phenoxide) attacks the carbon atom bearing the leaving group (fluorine). This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. rsc.orgacs.org The negative charge of this intermediate is delocalized onto the activating electron-withdrawing groups, which is crucial for its stabilization.

Elimination and Restoration of Aromaticity : In the second step, the leaving group (fluoride ion) is expelled, and the aromaticity of the ring is restored, yielding the final diaryl ether product. acs.orgacs.org

The reactivity of aryl halides in SNAr reactions typically follows the order F > Cl > Br > I. Fluorine, being the most electronegative halogen, strongly polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack. Although the C-F bond is the strongest carbon-halogen bond, the rate-determining step is the formation of the stabilized Meisenheimer complex, not the cleavage of the carbon-halogen bond. acs.org

Recent research has also shed light on alternative SNAr mechanisms. One such pathway involves a homolysis-enabled electronic activation strategy. In this mechanism, the reaction of halophenols can be initiated by the formation of a phenoxyl radical. rsc.org This open-shell radical acts as a powerful electron-withdrawing group, transiently activating the aryl halide for nucleophilic attack and lowering the reaction barrier by a significant margin compared to the closed-shell phenol (B47542) form. rsc.org This radical-mediated pathway provides a powerful method for conducting SNAr on electron-rich halophenols that are typically inert under classical SNAr conditions. rsc.org

| Step | Description | Key Intermediate |

|---|---|---|

| 1. Addition | The nucleophile attacks the carbon attached to the leaving group. This is typically the rate-determining step. | Meisenheimer Complex (a resonance-stabilized carbanion) |

| 2. Elimination | The leaving group departs, restoring the aromaticity of the ring. This step is typically fast. | Final Product (Diaryl Ether) |

Electrophilic Aromatic Substitution Pathways Involving Fluorophenols

Electrophilic aromatic substitution (SEAr) is a characteristic reaction of aromatic compounds, where an electrophile replaces a hydrogen atom on the aromatic ring. The mechanism involves the attack of the electron-rich aromatic π-system on the electrophile (E+) to form a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. acs.orgresearchgate.net A base then removes a proton from the sp3-hybridized carbon, restoring aromaticity. researchgate.net

In a molecule like this compound, the position of electrophilic attack is directed by the substituents already present on the two aromatic rings. The reactivity and orientation are determined by a combination of inductive (-I/+I) and resonance (+M/-M) effects.

Hydroxyl (-OH) Group : The -OH group is a powerful activating group and an ortho, para-director. rsc.orgrsc.org Its activating nature stems from the ability of the oxygen's lone pairs to donate electron density to the ring via resonance (+M effect), which stabilizes the positive charge in the arenium ion intermediate. This resonance effect far outweighs its electron-withdrawing inductive effect (-I effect) due to oxygen's electronegativity. wikipedia.org

Phenoxy (-OAr) Group : An ether linkage, such as the phenoxy group, behaves similarly to the hydroxyl group. It is an activating group and an ortho, para-director due to the resonance donation from the oxygen lone pairs.

In this compound, both rings are activated. On the phenol ring, the powerful activating -OH group and the activating -OAr group work together, strongly directing incoming electrophiles to the positions ortho and para to the hydroxyl group. On the fluorinated ring, the directing effects of the fluorine atom (ortho, para) and the ether oxygen (ortho, para) would determine the substitution pattern.

| Substituent | Effect on Reactivity | Directing Influence | Dominant Electronic Effect |

|---|---|---|---|

| -OH (Hydroxyl) | Strongly Activating | Ortho, Para | +M (Resonance Donation) |

| -F (Fluoro) | Deactivating | Ortho, Para | -I (Inductive Withdrawal) > +M (Resonance Donation) |

| -OR (Alkoxy/Phenoxy) | Activating | Ortho, Para | +M (Resonance Donation) |

Catalytic Reaction Mechanisms in O-Arylation and Related Transformations

The formation of the diaryl ether bond in this compound is often accomplished through transition metal-catalyzed cross-coupling reactions. The two most prominent methods are the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination, which has been adapted for O-arylation.

Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classic method for forming C-O bonds by coupling an aryl halide with an alcohol or phenol. rsc.orgwikipedia.org Traditional Ullmann reactions required harsh conditions, such as high temperatures (often >200 °C) and stoichiometric amounts of copper. wikipedia.orgwikipedia.org Modern variations use soluble copper catalysts with ligands, allowing for milder reaction conditions. rsc.org

The precise mechanism of the Ullmann reaction has been extensively studied. A widely accepted pathway for a catalytic cycle involves Cu(I) and Cu(III) intermediates:

Formation of a Copper(I) Phenoxide : The phenol starting material reacts with a base and the Cu(I) catalyst to form a copper(I) phenoxide species.

Oxidative Addition : The aryl halide (e.g., 2-fluorophenol (B130384) derivative) undergoes oxidative addition to the Cu(I) phenoxide complex. This step is often considered the rate-limiting step and results in a Cu(III) intermediate.

Reductive Elimination : The Cu(III) intermediate undergoes reductive elimination to form the C-O bond of the diaryl ether product and regenerate the active Cu(I) catalyst, which can then re-enter the catalytic cycle. organic-chemistry.org

Palladium-Catalyzed Buchwald-Hartwig O-Arylation

The Buchwald-Hartwig reaction, initially developed for C-N bond formation, has been successfully adapted for the synthesis of diaryl ethers (C-O bond formation). wikipedia.orgorganic-chemistry.org This method generally offers milder conditions, broader substrate scope, and higher functional group tolerance compared to the classical Ullmann reaction. rsc.org

The catalytic cycle for the Buchwald-Hartwig O-arylation is believed to proceed through the following key steps:

Oxidative Addition : A Pd(0) complex, coordinated to specialized phosphine (B1218219) ligands, reacts with the aryl halide in an oxidative addition step to form a Pd(II) intermediate. wikipedia.orgwuxiapptec.com The choice of ligand is critical for the efficiency of the catalyst. acs.org

Ligand Exchange/Coordination : The phenol (or its corresponding phenoxide, formed by reaction with a base) coordinates to the Pd(II) center, displacing the halide.

Reductive Elimination : The final step is the reductive elimination from the Pd(II) complex, which forms the desired diaryl ether product and regenerates the Pd(0) catalyst. wikipedia.orgwuxiapptec.com This step is often the rate-limiting step in the cycle. acs.org The use of bulky, electron-rich phosphine ligands facilitates this step, which has been crucial to the development of highly active catalysts. acs.org

Both catalytic systems provide powerful and versatile methods for the synthesis of diaryl ethers like this compound, with the choice of method often depending on the specific substrates and desired reaction conditions.

Sophisticated Spectroscopic and Structural Characterization Techniques

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. purdue.edu

For 2-(2-Fluorophenoxy)phenol (C₁₂H₉FO₂), the molecular ion peak ([M]⁺) would be expected at an m/z corresponding to its molecular weight (approximately 204.2 g/mol ). The presence of an aromatic ring and an -OH group typically results in a strong molecular ion peak. libretexts.org

The fragmentation of the molecular ion would likely involve characteristic pathways for phenols and diaryl ethers. docbrown.info Common fragmentation patterns would include:

Loss of CO: A peak corresponding to [M-28]⁺ is a common fragmentation for phenols. libretexts.org

Loss of a formyl radical (HCO•): A peak at [M-29]⁺ can also be observed. libretexts.org

Cleavage of the ether bond: This would lead to fragments corresponding to the fluorophenoxy and hydroxyphenyl moieties.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Possible Fragment |

|---|---|

| ~204 | [C₁₂H₉FO₂]⁺ (Molecular Ion) |

| ~176 | [M - CO]⁺ |

| ~175 | [M - HCO]⁺ |

| ~111 | [C₆H₄FO]⁺ (Fluorophenoxy cation) |

Note: The data in this table is predictive and based on general fragmentation patterns for similar compounds.

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. docbrown.info The FT-IR spectrum of this compound would exhibit characteristic absorption bands for its key functional groups.

O-H Stretch: A prominent broad band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group in phenols, with the broadening due to hydrogen bonding. libretexts.org

C-H Stretch (Aromatic): Absorptions for C-H stretching in the aromatic rings typically appear between 3000 and 3100 cm⁻¹. orgchemboulder.com

C=C Stretch (Aromatic): Medium to strong absorptions between 1400 and 1600 cm⁻¹ are indicative of carbon-carbon double bond stretching within the benzene (B151609) rings. orgchemboulder.comdocbrown.info

C-O Stretch: The stretching vibrations for the aryl ether and the phenolic C-O bond would result in strong bands in the 1200-1300 cm⁻¹ region.

C-F Stretch: A strong absorption band for the carbon-fluorine bond is expected in the 1100-1250 cm⁻¹ region.

Table 4: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Bond | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Phenol (B47542) | O-H stretch | 3200 - 3600 | Strong, Broad |

| Aromatic | C-H stretch | 3000 - 3100 | Medium |

| Aromatic | C=C stretch | 1400 - 1600 | Medium-Strong |

| Aryl Ether/Phenol | C-O stretch | 1200 - 1300 | Strong |

Note: The data in this table is predictive and based on characteristic IR absorption ranges for the respective functional groups.

X-ray Crystallography and Solid-State Structure Elucidation

As of the latest available data, a specific single-crystal X-ray crystallographic study for this compound has not been reported in publicly accessible crystallographic databases or peer-reviewed literature. The determination of the precise three-dimensional arrangement of atoms and molecules in the solid state, which is achieved through X-ray crystallography, is therefore not available for this specific compound.

Consequently, detailed, experimentally-derived information regarding its crystal system, space group, unit cell dimensions, and the exact geometry of the molecule in the crystalline form remains to be elucidated.

Without a solved crystal structure, a definitive analysis of the specific intermolecular interactions, such as C-H···O hydrogen bonds or C-H···π (Cg) interactions for this compound, cannot be performed. The geometry, directionality, and distances of these non-covalent interactions, which are crucial for understanding the supramolecular assembly in the solid state, are contingent on the precise atomic coordinates obtained from X-ray diffraction data.

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. This method relies on partitioning the crystal electron density to define a surface around a molecule. However, the generation of a Hirshfeld surface and the subsequent analysis of its features, including the decomposition of the fingerprint plot to quantify different types of intermolecular contacts, is entirely dependent on the availability of a crystallographic information file (CIF) from X-ray diffraction analysis. As no such data is currently available for this compound, a Hirshfeld surface analysis cannot be conducted.

The calculation of three-dimensional energy frameworks provides insight into the energetic topology of a crystal, highlighting the strength and nature of the intermolecular forces that stabilize the crystal packing. This analysis computes the interaction energies (electrostatic, polarization, dispersion, and repulsion) between a central molecule and its neighbors. This computational technique also requires the atomic coordinates from a solved crystal structure as its primary input. In the absence of crystallographic data for this compound, the visualization and quantification of its 3D energy frameworks are not possible.

Further research involving the successful crystallization and subsequent single-crystal X-ray diffraction analysis of this compound is required to enable a detailed exploration of its solid-state structure and the intricate network of intermolecular interactions that govern its crystal packing.

Advanced Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the structural and electronic properties of phenolic compounds. rjpn.org Methods like the B3LYP functional combined with appropriate basis sets (e.g., 6-31++G(d,p) or 6-311G(d,p)) are frequently used to optimize molecular geometries and calculate various chemical descriptors. rjpn.orgresearchgate.netdoaj.org These calculations provide a robust framework for understanding the influence of the 2-fluorophenoxy substituent on the phenol (B47542) moiety.

Frontier Molecular Orbital (FMO) theory is crucial for explaining the electronic properties and reactivity of a molecule. The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's kinetic stability and chemical reactivity. rjpn.org

For 2-(2-Fluorophenoxy)phenol, the HOMO is expected to be localized primarily on the electron-rich phenol ring, particularly involving the p-orbitals of the oxygen atom and the aromatic system. The LUMO, conversely, would be distributed across the aromatic rings. The presence of the electron-withdrawing fluorine atom and the phenoxy group influences the energies of these orbitals. The fluorine atom's inductive effect would likely lower the energy of both the HOMO and LUMO compared to unsubstituted phenol. Studies on substituted phenols show that electron-withdrawing groups generally decrease the electron density on the phenol ring, affecting the orbital energies. researchgate.net A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. rjpn.org

Interactive Table 1: Illustrative Frontier Molecular Orbital Energies

Note: The following data are illustrative, based on theoretical principles from studies on related phenolic compounds, and serve to demonstrate the expected effects of substitution. Specific calculated values for this compound require a dedicated computational study.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |

| Phenol | -6.32 | -0.32 | 6.00 |

| This compound | -6.55 | -0.50 | 6.05 |

Molecular Electrostatic Potential (MEP) surface mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. rjpn.org The MEP map illustrates regions of negative electrostatic potential (typically colored red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (colored blue), which are electron-deficient and prone to nucleophilic attack. rjpn.org

In this compound, the most negative potential regions are anticipated to be localized around the two highly electronegative oxygen atoms of the hydroxyl and ether groups, as well as the fluorine atom. These sites represent the centers of highest electron density. The hydroxyl hydrogen atom, being acidic, would exhibit a region of strong positive potential, making it a likely site for interaction with nucleophiles or for hydrogen bonding. The aromatic rings would display intermediate potentials, with the electron density being influenced by the substituents. Such maps are instrumental in understanding intermolecular interactions. researchgate.net

DFT calculations are widely employed to determine the thermodynamics and kinetics of chemical reactions, including the calculation of activation energies (reaction barriers) and reaction enthalpies. researchgate.netresearchgate.net For phenolic compounds, a key reaction is the homolytic cleavage of the O-H bond to form a phenoxyl radical, a process central to their antioxidant activity. The energy required for this is the Bond Dissociation Enthalpy (BDE). DFT methods, such as B3LYP, have proven reliable for predicting phenol BDEs. acs.orgscispace.com

For this compound, the BDE of the phenolic O-H bond would be influenced by the electronic effects of the 2-fluorophenoxy substituent. This substituent can affect the stability of both the parent phenol molecule and the resulting phenoxyl radical. acs.org Activation energies for reactions like hydrogen atom abstraction from phenols by free radicals typically range from 2 to 10 kcal/mol. ustc.edu.cn DFT calculations can model the transition state of such reactions to determine this energy barrier. For instance, studies on phenol alkylation have used DFT to calculate activation barriers, finding that catalysts can reduce the barrier by approximately 40 kJ mol⁻¹ (~9.5 kcal/mol). rsc.org Similar methodologies could precisely determine the reaction barriers for various reactions involving this compound.

Molecular Modeling of Ligand-Target Interactions

Molecular modeling, particularly molecular docking, is a computational technique used to predict the preferred orientation of a ligand when it binds to a target molecule, usually a protein or enzyme, to form a stable complex. nih.govsapub.org This method is essential in drug discovery and helps to elucidate the basis of a molecule's biological activity. nih.govresearchgate.net

Phenolic compounds are known to interact with various biological targets, often through hydrogen bonding and hydrophobic interactions. researchgate.net In a hypothetical docking study of this compound, the molecule would be placed into the active site of a target protein. The phenolic hydroxyl group would be a prime candidate for forming hydrogen bonds with amino acid residues (e.g., aspartate, glutamate, serine). The two aromatic rings provide a large hydrophobic surface area for engaging in van der Waals, pi-pi stacking, or pi-alkyl interactions with nonpolar residues in the binding pocket. The fluorine atom, while generally considered a weak hydrogen bond acceptor, can participate in favorable protein-ligand interactions, including hydrophobic and specific polar contacts, which can enhance binding affinity. nih.govacs.org The ether linkage provides conformational flexibility, allowing the molecule to adopt an optimal geometry to fit within the binding site. Docking simulations would yield a binding energy or docking score, which quantifies the strength of the ligand-target interaction. mdpi.com

Prediction of Molecular Reactivity and Stability

Key descriptors include:

Chemical Hardness (η): Calculated as (I-A)/2, where I is the ionization potential (-EHOMO) and A is the electron affinity (-ELUMO). Hardness measures the resistance of a molecule to change its electron distribution. A higher value indicates greater stability. rjpn.org

Chemical Softness (S): The reciprocal of hardness (1/η). A higher softness value implies greater reactivity.

Electronegativity (χ): Calculated as (I+A)/2. It measures the molecule's ability to attract electrons.

Electrophilicity Index (ω): Calculated as μ²/2η, where μ is the chemical potential (-χ). This index quantifies the energy lowering of a system when it accepts electrons from the environment, indicating its electrophilic nature. rjpn.org

By calculating these parameters for this compound, one can quantitatively compare its reactivity and stability to other phenols. For example, a higher chemical hardness and lower electrophilicity index compared to a reference compound would suggest greater stability and lower reactivity. rjpn.org Studies on substituted phenols have shown that these descriptors correlate well with experimental observations of reactivity. rjpn.orgrjpn.org

Interactive Table 2: Illustrative Global Reactivity Descriptors

Note: The following data are illustrative, calculated from the hypothetical FMO energies in Table 1, and serve to demonstrate how these descriptors are used to predict reactivity and stability.

| Compound | Chemical Hardness (η) | Chemical Softness (S) | Electrophilicity Index (ω) |

| Phenol | 3.00 | 0.17 | 1.84 |

| This compound | 3.03 | 0.16 | 1.86 |

Environmental Chemistry and Biotransformation of Fluorophenoxy Compounds

Environmental Degradation Pathways and Mechanisms

The degradation of a complex organic molecule like 2-(2-Fluorophenoxy)phenol in the environment is governed by a series of chemical and biological reactions. The primary mechanisms initiating the breakdown of such aromatic ethers involve the cleavage of stable bonds through processes like hydrolysis and oxidation, followed by the removal of the halogen substituent.

The initial steps in the environmental degradation of this compound likely involve enzymatic hydroxylation of one or both of its aromatic rings. This process, catalyzed by microbial monooxygenase or dioxygenase enzymes, introduces hydroxyl groups onto the aromatic structure, increasing its reactivity and water solubility. This activation of the ring is a critical prerequisite for subsequent cleavage.

Dehalogenation, the removal of the fluorine atom, is a critical and often rate-limiting step in the complete mineralization of fluorinated aromatic compounds researchgate.net. The carbon-fluorine (C-F) bond is the strongest covalent bond in organic chemistry, with a bond dissociation energy of approximately 452-485 kJ/mol, which makes fluorinated compounds particularly resistant to degradation mdpi.comwikipedia.org.

Microorganisms have evolved several strategies to cleave the C-F bond, which can be broadly categorized as:

Oxidative Defluorination: This mechanism involves the hydroxylation of the aromatic ring at the carbon atom bearing the fluorine substituent. This creates an unstable intermediate that spontaneously eliminates the fluoride (B91410) ion.

Hydrolytic Defluorination: This pathway involves the enzymatic replacement of the fluorine atom with a hydroxyl group from water.

Reductive Defluorination: Occurring primarily under anaerobic conditions, this process involves the replacement of the fluorine atom with a hydrogen atom and is an energetically favorable reaction researchgate.netresearchgate.net.

Decarboxylation, the removal of a carboxyl group, is not a primary degradation step for this compound itself. However, it can become relevant for metabolic intermediates that have undergone oxidation to form carboxylic acid derivatives.

Microbial Metabolism and Bioremediation Studies

The biodegradation of persistent xenobiotics is predominantly carried out by diverse microbial communities in soil and water. Bacteria and fungi possess a wide array of enzymes capable of transforming and mineralizing complex aromatic structures, making them central to bioremediation efforts.

Specific genera of bacteria are well-known for their ability to degrade halogenated aromatic compounds. Rhodococcus species, in particular, have been shown to effectively degrade various chlorophenols and fluorophenols researchgate.netnih.govresearchgate.netnih.gov. For example, a Rhodococcus strain (FP1) isolated from contaminated sediments can utilize 2-fluorophenol (B130384) as its sole source of carbon and energy researchgate.netnih.gov. The initial step in this metabolism is the conversion to 3-fluorocatechol, indicating the action of a phenol (B47542) hydroxylase researchgate.netnih.gov. Similarly, various Rhodococcus strains are known to initiate the degradation of polychlorinated phenols through a para-hydroxylation step nih.gov.

The genus Pseudomonas is also recognized for its metabolic versatility and its capacity to degrade a wide range of aromatic pollutants, including polycyclic aromatic hydrocarbons (PAHs) and phenolic compounds researchgate.netnih.govmdpi.com. Many Pseudomonas strains employ co-metabolism, where the degradation of a recalcitrant compound is facilitated by the presence of a more easily metabolizable growth substrate mdpi.com. This suggests that in a mixed-contaminant environment, the presence of simple phenols or other aromatics could enhance the biodegradation of more complex molecules like this compound.

Based on established microbial degradation pathways for analogous compounds, a theoretical metabolic pathway for this compound can be proposed. The initial enzymatic attack would likely be hydroxylation of either the fluorinated or non-fluorinated ring, followed by cleavage of the ether bond. This would yield fluorinated and non-fluorinated catechols as primary intermediates.

Subsequent degradation would involve ring fission of these catecholic intermediates by dioxygenase enzymes. This ortho- or meta-cleavage of the aromatic ring results in the formation of linear carboxylic acid derivatives, such as fluoromuconic acids researchgate.netresearchgate.net. These intermediates are then channeled into central metabolic pathways, such as the Krebs cycle, leading to their complete mineralization into carbon dioxide and water.

Table 1: Potential Metabolites from the Microbial Degradation of this compound

| Metabolite Class | Specific Examples | Precursor Moiety | Formation Pathway |

|---|---|---|---|

| Hydroxylated Intermediates | 3-Fluorocatechol, Catechol | 2-Fluorophenol, Phenol | Phenol Hydroxylase Activity |

| Ring Fission Products | 2-Fluoro-cis,cis-muconic acid | 3-Fluorocatechol | Catechol 1,2-Dioxygenase |

Factors Influencing Environmental Persistence and Fate

The persistence of this compound in the environment is not determined by a single property but rather by a combination of its chemical structure and various environmental factors.

Another critical factor is the potential toxicity of degradation products. The release of inorganic fluoride ions (F⁻) during defluorination can be toxic to microbial populations, potentially leading to the inhibition of the very organisms responsible for the degradation nih.govnih.gov. High concentrations of fluoride have been shown to accumulate within biofilms, reducing their effectiveness in remediating organofluorine compounds nih.gov.

Environmental conditions also play a crucial role. Factors such as temperature, pH, moisture content, and oxygen availability can significantly impact microbial activity and, consequently, the rate of biodegradation mdpi.comscispace.com. For instance, the degradation of the related phenoxy herbicide oxyfluorfen is more rapid at higher temperatures and moisture levels scispace.com. The presence of other organic matter and potential co-metabolites can also influence the compound's fate by affecting its bioavailability and the metabolic activity of degrading microorganisms researchgate.net.

Table 2: Key Factors Affecting the Environmental Persistence of Fluorophenoxy Compounds

| Factor Category | Specific Factor | Impact on Persistence |

|---|---|---|

| Molecular Structure | Carbon-Fluorine Bond Strength | Increases persistence due to high stability. |

| Ether Linkage | Can be recalcitrant to cleavage, increasing persistence. | |

| Biological | Presence of Adapted Microorganisms | Decreases persistence if specific degrading enzymes are present. |

| Co-metabolism | May decrease persistence by stimulating microbial activity. | |

| Product Toxicity (e.g., Fluoride) | Can increase persistence by inhibiting microbial degraders. | |

| Environmental | Temperature | Higher temperatures generally decrease persistence by increasing reaction rates. |

| Moisture | Higher moisture levels often decrease persistence by supporting microbial activity. | |

| Oxygen Availability | Determines whether aerobic (oxidative) or anaerobic (reductive) pathways dominate. | |

| pH | Affects enzyme activity and chemical stability. |

Q & A

Q. How can computational tools predict the physicochemical properties of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.